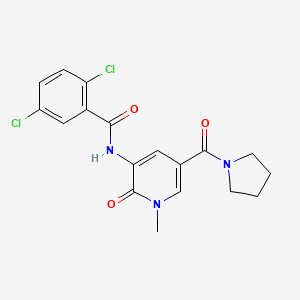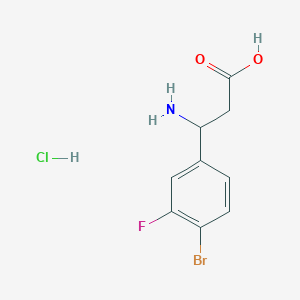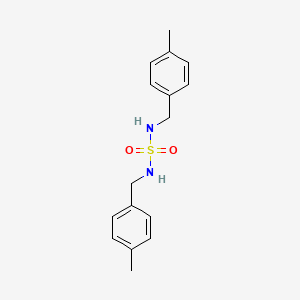
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C12H17FN2. It has a molecular weight of 208.28 and its IUPAC name is the same as the common name . The compound appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” can be represented by the SMILES notation: CN1CCC(C2=CC=C(N)C=C2F)CC1 . This indicates that the compound contains a methylpiperidinyl group attached to the 4-position of an aniline ring, with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis
“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a yellow powder . It has a molecular weight of 208.28 and its molecular formula is C12H17FN2 . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into the synthesis of molecules related to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline has shown promising antimicrobial activities. For example, derivatives of similar fluoroaniline compounds have been synthesized and evaluated for their antimicrobial properties against Mycobacterium smegmatis, demonstrating high activity levels (Yolal et al., 2012).
Kinase Inhibition for Cancer Research
The compound has also been explored in the context of kinase inhibition, which is crucial for cancer research. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives to understand their effectiveness as c-Met kinase inhibitors. These studies help in analyzing molecular features that contribute to high inhibitory activity, which is significant for developing cancer therapies (Caballero et al., 2011).
Spectroscopic Analysis
Fluoroaniline derivatives, including those structurally related to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline, have been studied for their spectroscopic properties. Detailed vibrational assignments of aniline derivatives, including their Raman and infrared spectra, offer insights into the influence of fluorine substitution on the molecular structure and charge distribution (Wojciechowski et al., 2011).
Polymer Science
The electrochemical behavior and polymerization of fluoro-substituted anilines have been investigated, revealing the potential for synthesizing polyfluoroanilines with conductive properties. Such studies are essential for developing new materials for electronic applications (Cihaner & Önal, 2002).
Environmental Biodegradation
The biodegradation of fluoroanilines by specific bacterial strains demonstrates the potential for environmental remediation of pollutants. Research on strains like Labrys portucalensis indicates that these bacteria can degrade fluoroaniline compounds, suggesting a method for mitigating environmental pollution by such substances (Amorim et al., 2013).
Eigenschaften
IUPAC Name |
3-fluoro-4-(1-methylpiperidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLDBXGYGCCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)

![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)


![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)
![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)


![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)